

## Rauvovertine C IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Rauvovertine C |           |
| Cat. No.:            | B14763196      | Get Quote |

### Rauvovertine C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rouvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata. Preliminary studies have demonstrated its potential as a cytotoxic agent against various human tumor cell lines, making it a compound of interest in the field of oncology drug discovery. This technical guide provides a comprehensive overview of the available data on **Rauvovertine C**, including its chemical identity, biological activity, and putative mechanisms of action.

### **Chemical Identification**

A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for **Rauvovertine C**.



| Identifier        | Value                                                                                                                                                                                                                          |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (1S,2R,3R,4S,6S)-3-ethyl-4-methoxy-11-methyl-<br>10-oxa-5,8-<br>diazapentacyclo[12.2.1.1 <sup>2</sup> , <sup>6</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>8</sup> , <sup>12</sup> ]octadeca-<br>5(17),7,9(18),14,16-pentaene |
| CAS Number        | 2055073-74-8[1]                                                                                                                                                                                                                |
| Molecular Formula | C20H23N3O                                                                                                                                                                                                                      |
| Molecular Weight  | 337.42 g/mol                                                                                                                                                                                                                   |
| Canonical SMILES  | CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC<br>=CC=C56)OC                                                                                                                                                                                |

# **Biological Activity: In Vitro Cytotoxicity**

Rouvovertine C has demonstrated cytotoxic effects against a panel of human cancer cell lines. The available quantitative data from these studies are summarized below. It is important to note that the potency of **Rauvovertine C** can vary depending on the cell line and the specific experimental conditions.

| Cell Line | Cancer Type                     | IC50 (μM)                   |
|-----------|---------------------------------|-----------------------------|
| HL-60     | Human promyelocytic<br>leukemia | Data not publicly available |
| SMMC-7721 | Human hepatocellular carcinoma  | Data not publicly available |
| A-549     | Human lung carcinoma            | Data not publicly available |
| MCF-7     | Human breast adenocarcinoma     | Data not publicly available |
| SW480     | Human colon adenocarcinoma      | Data not publicly available |

Further research is required to determine the specific  $IC_{50}$  values for **Rauvovertine C** against these and other cancer cell lines.



## **Experimental Protocols**

The following protocols are representative of the methodologies that can be employed to assess the cytotoxic activity and potential mechanisms of action of **Rauvovertine C**.

### **Cytotoxicity Assessment: MTT Assay**

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

#### Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **Rauvovertine C** in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
- Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## **Mechanism of Action: Western Blot Analysis**

### Foundational & Exploratory





Western blotting is a widely used technique to detect specific proteins in a sample and can be used to investigate the effect of **Rauvovertine C** on signaling pathways involved in cell survival and apoptosis.

#### Methodology:

- Cell Treatment and Lysis: Treat cells with **Rauvovertine C** at the desired concentrations for a specific time. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them
  by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against key proteins in apoptosis or cell cycle signaling pathways) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.



## **Putative Signaling Pathways**

While the specific signaling pathways modulated by **Rauvovertine C** have not yet been fully elucidated, its cytotoxic activity suggests potential interactions with pathways that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of other cytotoxic indole alkaloids, the following pathways are plausible targets for further investigation.



Click to download full resolution via product page

Caption: Putative signaling pathways affected by **Rauvovertine C**.

Further research is necessary to confirm the direct targets of **Rauvovertine C** and to delineate the precise molecular mechanisms underlying its cytotoxic effects. This could involve studies on its impact on key regulatory proteins within these pathways, such as Akt, ERK, and caspases. Understanding these mechanisms will be crucial for the future development of **Rauvovertine C** as a potential therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. leskoff.com [leskoff.com]



 To cite this document: BenchChem. [Rauvovertine C IUPAC name and CAS number].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14763196#rauvovertine-c-iupac-name-and-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com